molecular formula C21H20F3N3O3 B2819663 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 318284-37-6

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B2819663
CAS No.: 318284-37-6
M. Wt: 419.404
InChI Key: JTRXXZDHLVCVPH-UHFFFAOYSA-N
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Description

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is a synthetic organic compound with the molecular formula C21H20F3N3O3 It is characterized by the presence of a pyrazole ring, a phenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the carbamate linkage. This reaction is typically carried out under mild conditions, using a base such as triethylamine to facilitate the formation of the carbamate bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(methoxy)phenyl]carbamate
  • 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(ethoxy)phenyl]carbamate
  • 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(fluoromethoxy)phenyl]carbamate

Uniqueness

The presence of the trifluoromethoxy group in 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate distinguishes it from similar compounds. This group imparts unique electronic and steric properties, potentially enhancing the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-[4-(trifluoromethoxy)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c1-13-19(14(2)27(3)26-13)12-15-4-8-17(9-5-15)29-20(28)25-16-6-10-18(11-7-16)30-21(22,23)24/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXXZDHLVCVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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